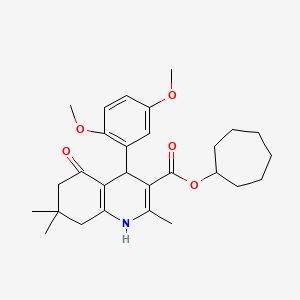![molecular formula C18H28N2O5 B3983551 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-isopropoxypropyl)ethanediamide](/img/structure/B3983551.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-isopropoxypropyl)ethanediamide
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-isopropoxypropyl)ethanediamide, also known as URB597, is a chemical compound that has been studied for its potential therapeutic applications. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the human body. Endocannabinoids are naturally occurring compounds that play a role in regulating various physiological processes, including pain, inflammation, and mood. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have therapeutic effects.
Mecanismo De Acción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-isopropoxypropyl)ethanediamide works by selectively inhibiting FAAH, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that bind to cannabinoid receptors in the body, which play a role in regulating various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound increases the levels of endocannabinoids in the body, including anandamide and 2-arachidonoylglycerol (2-AG). These compounds play a role in regulating various physiological processes, including pain, inflammation, and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-isopropoxypropyl)ethanediamide has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, which makes it useful for studying the role of endocannabinoids in various physiological processes. It has also been shown to have low toxicity and few side effects in animal models.
One limitation of this compound is that it is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, it has a relatively short half-life in the body, which can make it difficult to maintain consistent levels of the compound over time.
Direcciones Futuras
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-isopropoxypropyl)ethanediamide. One area of interest is in the treatment of chronic pain. Further studies are needed to determine the long-term effects of this compound on pain relief and to identify any potential side effects.
Another area of interest is in the treatment of anxiety and depression. Studies have shown promising results in animal models, but further research is needed to determine the efficacy and safety of this compound in humans.
Finally, this compound may have potential applications in the treatment of addiction. Studies have shown that endocannabinoids play a role in regulating reward pathways in the brain, and this compound may be able to modulate these pathways to reduce drug-seeking behavior. Further research is needed to determine the potential of this compound as a treatment for addiction.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-isopropoxypropyl)ethanediamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of pain. Studies have shown that this compound can alleviate pain in animal models of acute and chronic pain, without producing the side effects associated with traditional pain medications like opioids.
Another area of research is in the treatment of anxiety and depression. Studies have shown that this compound can reduce anxiety-like behavior and improve mood in animal models of anxiety and depression. These effects are thought to be mediated by the increased levels of endocannabinoids in the body.
Propiedades
IUPAC Name |
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-propan-2-yloxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5/c1-13(2)25-11-5-9-19-17(21)18(22)20-10-8-14-6-7-15(23-3)16(12-14)24-4/h6-7,12-13H,5,8-11H2,1-4H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMZJFHUKQILDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



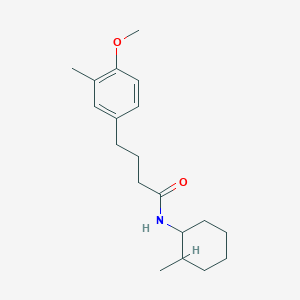

![3-[(4-methylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3983490.png)
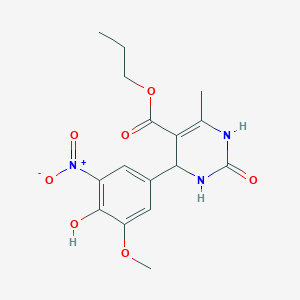
![3-(3-methoxyphenyl)-1-[(4-methoxyphenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983499.png)
![N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3983501.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]butanoic acid](/img/structure/B3983509.png)
![3-(3-methoxyphenyl)-1-[(2-methylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983511.png)
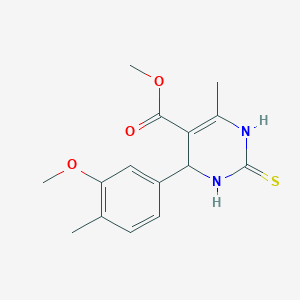
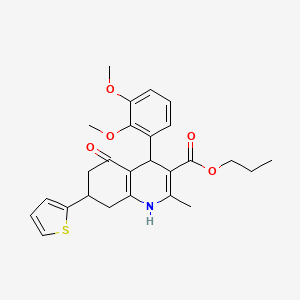
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine](/img/structure/B3983539.png)


